molecular formula C9H11ClO2 B3384058 2-Chloro-4-(2-methoxyethyl)phenol CAS No. 52076-13-8

2-Chloro-4-(2-methoxyethyl)phenol

Cat. No.: B3384058
CAS No.: 52076-13-8
M. Wt: 186.63 g/mol
InChI Key: GRXITKOCHGVOMH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxyethyl)phenol is an organic compound with the molecular formula C9H11ClO2. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the second position and a 2-methoxyethyl group at the fourth position of the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

It’s known that this compound can be used in the preparation of a methyl analog of metoprolol (mam) , a beta-blocker used to treat high blood pressure and chest pain. Beta-blockers work by blocking the effects of the hormone epinephrine, also known as adrenaline, on the heart. They do this by binding to beta receptors on the cells of the heart and blood vessels, blocking adrenaline from binding to these receptors. This slows down the heart rate and reduces the force at which blood is pumped around the body, reducing blood pressure.

Mode of Action

If we consider its use in the synthesis of mam , we can infer that it might interact with its targets in a similar way to beta-blockers. Beta-blockers block the binding of adrenaline to beta receptors, preventing the usual effects of adrenaline, such as increased heart rate and blood pressure.

Biochemical Pathways

Given its potential use in the synthesis of mam , it’s plausible that it could affect pathways related to the cardiovascular system, particularly those involving the regulation of heart rate and blood pressure.

Result of Action

Considering its potential use in the synthesis of mam , it’s plausible that it could have effects similar to those of beta-blockers, which include reduced heart rate and blood pressure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated phenols or modified methoxyethyl derivatives .

Scientific Research Applications

2-Chloro-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methoxyethyl)phenol is unique due to the presence of both a chlorine atom and a methoxyethyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(2-methoxyethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXITKOCHGVOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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